molecular formula C10H15N3S2 B13343256 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole CAS No. 1706457-35-3

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole

Cat. No.: B13343256
CAS No.: 1706457-35-3
M. Wt: 241.4 g/mol
InChI Key: MOEUJKNWFQAPGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through enantioselective cycloaddition reactions . The thiadiazole ring is then introduced through a series of nucleophilic substitution reactions, often involving thiol reagents and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This often includes controlling the temperature, pressure, and pH of the reaction environment. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole apart is the combination of the 8-azabicyclo[3.2.1]octane scaffold with the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

1706457-35-3

Molecular Formula

C10H15N3S2

Molecular Weight

241.4 g/mol

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C10H15N3S2/c1-6-12-13-10(14-6)15-9-4-7-2-3-8(5-9)11-7/h7-9,11H,2-5H2,1H3

InChI Key

MOEUJKNWFQAPGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2CC3CCC(C2)N3

Origin of Product

United States

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